(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid
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Overview
Description
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity patterns. The tert-butoxy group in this compound further enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl 2-bromoacetate with an azetidine derivative, followed by deprotection and purification steps. The reaction conditions often require the use of strong bases and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications in organic synthesis and drug development.
Scientific Research Applications
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is investigated for its potential as a precursor to bioactive compounds with therapeutic properties.
Mechanism of Action
The mechanism by which (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The azetidine ring’s strain-driven reactivity facilitates its binding to enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Lacks the tert-butoxy group, resulting in different reactivity and stability.
(2S,3S)-3-(tert-butoxy)azetidine-2-carboxylic acid: The enantiomer of the compound , with distinct stereochemical properties.
tert-Butyl azetidine-2-carboxylate: A related compound with a different functional group, affecting its reactivity and applications.
Uniqueness
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the tert-butoxy group. These features confer enhanced stability, reactivity, and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2506282-37-5 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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